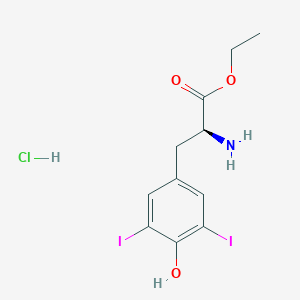

L-3,5-Diiodotyrosine ethyl ester hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBBOCVXEPIPBR-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224955 | |

| Record name | L-3,5-Diiodotyrosine ethyl ester HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74051-47-1 | |

| Record name | L-3,5-Diiodotyrosine ethyl ester HCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-3,5-Diiodotyrosine ethyl ester HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIIODO-L-TYROSINE ETHYL ESTER HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Investigating the Potential Antioxidant Properties of L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride

Introduction: The Scientific Rationale

L-3,5-Diiodotyrosine ethyl ester hydrochloride is a derivative of the amino acid tyrosine, a known precursor in the synthesis of thyroid hormones.[1][2] While its primary applications have been in thyroid research and as a precursor for radiolabeled compounds, its chemical structure suggests a compelling, yet underexplored, potential as an antioxidant agent.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and validate the antioxidant capabilities of this compound, from initial chemical screening to complex biological systems.

The theoretical basis for its antioxidant potential stems from two key structural features:

-

The Phenolic Hydroxyl Group: The tyrosine backbone contains a hydroxyl (-OH) group attached to a benzene ring. Phenolic compounds are well-established antioxidants, capable of donating a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[5][6]

-

Iodine Substitution: The presence of two iodine atoms on the phenolic ring is significant. Iodine itself has demonstrated direct antioxidant activity, acting as an electron donor to quench reactive oxygen species (ROS) like hydrogen peroxide.[7] Furthermore, the iodination of phenolic rings can modulate their electrochemical properties, potentially enhancing their radical scavenging capacity.[8]

This guide outlines a multi-tiered experimental approach, beginning with fundamental chemical reactivity and progressing to cellular and in vivo efficacy. Each stage is designed to provide self-validating data that, in aggregate, will construct a robust profile of the compound's antioxidant mechanism and therapeutic potential.

Part 1: In Vitro Assessment of Radical Scavenging Activity

The initial phase of investigation focuses on quantifying the compound's intrinsic ability to neutralize stable free radicals in a controlled, cell-free environment. These assays are rapid, cost-effective, and provide a fundamental measure of chemical reactivity. We will detail the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay as a primary example.

Causality of Experimental Choice:

The DPPH assay is selected for its simplicity and reliance on a stable radical, which allows for a direct measurement of the compound's ability to act as a hydrogen or electron donor.[9][10] The colorimetric nature of the assay, where the deep violet DPPH radical is decolorized upon reduction, provides a straightforward spectrophotometric endpoint.[10] This provides a clear, quantitative measure (IC50) of the compound's potency, which can be benchmarked against known antioxidants like Trolox or Ascorbic Acid.

Experimental Workflow: In Vitro Antioxidant Screening

Caption: Workflow for DPPH Radical Scavenging Assay.

Detailed Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of Trolox (positive control) in DMSO.

-

Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light.

-

-

Assay Procedure (96-well plate format):

-

Add 180 µL of methanol to the "blank" wells.

-

Create a serial dilution of the test compound and Trolox directly in the plate or in separate tubes. Typical final concentrations to test range from 1 µM to 500 µM.

-

To the appropriate wells, add 20 µL of each concentration of the test compound, Trolox, or DMSO (for the negative control).

-

Initiate the reaction by adding 180 µL of the 0.1 mM DPPH solution to all wells except the blanks.

-

Mix gently by pipetting.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30 minutes in the dark. The reaction time is critical for comparability.[9]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100

-

Plot the % Inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.

-

Anticipated Data Presentation

The results from this and other similar assays (e.g., ABTS, ORAC) should be summarized in a table for clear comparison.[11][12]

| Assay Type | Test Compound IC50 (µM) | Trolox IC50 (µM) |

| DPPH Scavenging | Hypothetical Value | Hypothetical Value |

| ABTS Scavenging | Hypothetical Value | Hypothetical Value |

| ORAC Value (µmol TE/µmol) | Hypothetical Value | 1.0 (by definition) |

Part 2: Cellular Antioxidant Activity and Cytoprotection

Demonstrating radical scavenging in a test tube is a crucial first step, but true therapeutic potential requires efficacy within a biological context. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent intracellular ROS formation in cultured cells, thereby accounting for bioavailability, uptake, and metabolism.[13]

Causality of Experimental Choice:

The CAA assay is superior to chemical assays because it provides a more biologically relevant model.[14] It utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.[15] By pre-loading cells with the test compound and then inducing oxidative stress with a peroxyl radical generator like AAPH, we can quantify the compound's ability to protect the cell from within.[13][16] We recommend using a human liver cell line, such as HepG2, due to the liver's central role in metabolic processes and detoxification of xenobiotics.[13]

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

Caption: In vivo experimental design for assessing antioxidant efficacy.

Detailed Protocol: Overview of In Vivo Study

-

Animal Acclimatization and Grouping:

-

Acclimatize male Wistar rats or C57BL/6 mice for one week.

-

Divide animals into at least four groups (n=8-10 per group): 1) Vehicle Control, 2) Oxidative Stress Control (e.g., CCl4), 3) Test Compound + CCl4, 4) Positive Control (e.g., Silymarin) + CCl4.

-

-

Dosing and Stress Induction:

-

Administer the test compound and positive control orally or via intraperitoneal (IP) injection for a period of 7-14 days.

-

On the final day of pre-treatment, induce acute liver injury in groups 2, 3, and 4 with a single IP injection of CCl4 dissolved in a vehicle like corn oil. Group 1 receives the vehicle only.

-

-

Sample Collection:

-

24 hours after CCl4 administration, euthanize the animals.

-

Collect blood via cardiac puncture into heparinized tubes for plasma separation.

-

Perfuse the liver with ice-cold saline and harvest a portion for homogenization and subsequent biochemical analysis.

-

-

Biochemical Analysis:

-

Tissue Homogenate: Prepare a 10% (w/v) liver homogenate in ice-cold phosphate buffer. Centrifuge to obtain the supernatant for enzyme assays.

-

Lipid Peroxidation: Measure MDA levels in plasma and tissue homogenate using the Thiobarbituric Acid Reactive Substances (TBARS) assay. Measure F2-Isoprostane levels using a commercially available ELISA kit or by GC-MS for higher specificity. [17] * Enzyme Activity: Measure the activity of SOD, CAT, and GPx in the liver homogenate supernatant using established spectrophotometric assay kits. [18][19]Protein concentration should be determined (e.g., by Bradford assay) to normalize enzyme activities.

-

Anticipated Data Presentation

Results should be presented clearly in a table, with statistical analysis to determine significance.

| Parameter | Vehicle Control | CCl4 Control | Test Compound + CCl4 | Positive Control + CCl4 |

| Plasma MDA (nmol/mL) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| Liver SOD (U/mg protein) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| Liver CAT (U/mg protein) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| Liver GPx (U/mg protein) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

Part 4: Proposed Mechanism of Action

Based on the outcomes of the multi-tiered investigation, a putative mechanism of action can be proposed. This compound likely employs a dual-pronged antioxidant strategy: direct radical scavenging via its iodinated phenolic structure and indirect action by bolstering endogenous antioxidant enzyme systems.

Proposed Signaling Pathway for Antioxidant Action

Caption: Dual antioxidant mechanism of L-3,5-Diiodotyrosine Ethyl Ester HCl.

This proposed mechanism suggests the compound can directly neutralize existing ROS. Concurrently, it may modulate redox-sensitive signaling pathways, such as the Nrf2-Keap1 system. By interacting with Keap1, it could promote the translocation of the Nrf2 transcription factor to the nucleus, leading to the upregulation of genes containing the Antioxidant Response Element (ARE), which includes key antioxidant enzymes. This dual action would provide both immediate and sustained protection against oxidative stress.

Conclusion

This technical guide provides a rigorous, step-by-step framework for elucidating the antioxidant potential of this compound. By progressing from basic chemical reactivity to cellular and in vivo models, researchers can build a comprehensive and scientifically sound profile of the compound's efficacy and mechanism of action. The insights gained from this structured approach will be invaluable for drug development professionals seeking to harness the therapeutic potential of novel antioxidant compounds.

References

Sources

- 1. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Extrathyronine Actions of Iodine as Antioxidant, Apoptotic, and Differentiation Factor in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The protective role of nutritional antioxidants against oxidative stress in thyroid disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. kamiyabiomedical.com [kamiyabiomedical.com]

- 16. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts | MDPI [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. sciensage.info [sciensage.info]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing L-3,5-Diiodotyrosine

Introduction: The Significance of Diiodotyrosine in Peptide Therapeutics

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, enabling the enhancement of therapeutic properties such as potency, stability, and receptor selectivity.[1][][3] Among these, halogenated amino acids, particularly L-3,5-diiodotyrosine (DiY), have garnered significant interest. The presence of two bulky, lipophilic iodine atoms on the tyrosine ring can induce profound effects on peptide conformation and binding affinity. Furthermore, the iodine atoms can serve as heavy atoms for X-ray crystallography studies or as sites for radio-labeling, making DiY-containing peptides valuable tools in both therapeutic and diagnostic applications.[1][4]

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of L-3,5-diiodotyrosine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties of L-3,5-Diiodotyrosine Derivatives

For the purpose of SPPS, the use of Nα-Fmoc protected L-3,5-diiodotyrosine (Fmoc-L-3,5-diiodotyrosine-OH) is highly recommended. This form is commercially available and circumvents potential complications associated with using the ethyl ester hydrochloride salt, such as the need for in-situ neutralization and concerns about ester stability during the synthesis.[1]

| Property | Value | Source |

| Compound Name | Fmoc-3,5-diiodo-L-tyrosine | Chem-Impex[1] |

| Synonyms | Fmoc-3,5-diiodo-L-Tyr-OH | Chem-Impex[1] |

| CAS Number | 103213-31-6 | Chem-Impex[1] |

| Molecular Formula | C₂₄H₁₉I₂NO₅ | Chem-Impex[1] |

| Molecular Weight | 655.23 g/mol | Chem-Impex[1] |

| Appearance | White to off-white solid | Chem-Impex[1] |

| Melting Point | 210 - 225 °C | Chem-Impex[1] |

| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |

An important consideration in the synthesis of peptides containing L-3,5-diiodotyrosine is the reactivity of the phenolic hydroxyl group. Due to the strong electron-withdrawing effects of the two iodine atoms on the aromatic ring, the pKa of the hydroxyl group is lowered, making it less nucleophilic. Consequently, protection of the hydroxyl group is generally not required during Fmoc-based SPPS, simplifying the synthetic workflow.

Experimental Workflow for SPPS of DiY-Containing Peptides

The following diagram illustrates the general workflow for the incorporation of Fmoc-L-3,5-diiodotyrosine-OH into a peptide sequence using manual or automated SPPS.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of DiY-containing peptides.

Detailed Protocol for Manual SPPS

This protocol outlines the manual synthesis of a peptide containing an L-3,5-diiodotyrosine residue using Fmoc/tBu chemistry on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

-

Rink Amide Resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)

-

Fmoc-L-3,5-diiodotyrosine-OH

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

-

Solid-phase synthesis vessel with a frit

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the desired amount of Rink Amide resin in the synthesis vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[1]

-

Drain the DMF.

-

-

Fmoc Deprotection (for the first amino acid if pre-loaded resin is not used, or for subsequent cycles):

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-L-3,5-diiodotyrosine-OH:

-

Rationale for Reagent Choice: L-3,5-Diiodotyrosine is a sterically hindered amino acid. Therefore, potent coupling reagents like HBTU or HATU are recommended to ensure efficient and complete coupling, minimizing the risk of deletion sequences.[5][6]

-

In a separate vial, dissolve Fmoc-L-3,5-diiodotyrosine-OH (3 equivalents relative to resin loading), HBTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

-

-

Washing:

-

After a negative Kaiser test, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Peptide Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin. TIS is included as a scavenger to prevent side reactions with sensitive residues.

-

Agitate the mixture at room temperature for 2-4 hours.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

-

Peptide Precipitation and Isolation:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide under vacuum.

-

Purification and Characterization

-

Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically effective.

-

Characterization: The identity and purity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight corresponding to the peptide containing the diiodotyrosine residue.[7][8]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Coupling of DiY | Insufficient activation time or coupling reagent strength due to steric hindrance. | Use a more potent coupling reagent like HATU or COMU. Increase coupling time and/or temperature (microwave synthesis can be beneficial). Double couple the DiY residue. |

| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend the cleavage time to 4 hours. Ensure a sufficient volume of cleavage cocktail is used. |

| Side Products Observed in MS | Scavengers in the cleavage cocktail are insufficient or inappropriate. | Ensure TIS is used as a scavenger, especially if other sensitive residues like Trp or Met are present. |

| Peptide Aggregation | The peptide sequence is hydrophobic. | Use specialized resins or synthesis conditions designed for difficult sequences. Perform synthesis at a slightly elevated temperature. |

Conclusion

The incorporation of L-3,5-diiodotyrosine into peptides is a valuable technique for modulating their biological activity and for introducing useful biophysical probes. By utilizing Fmoc-L-3,5-diiodotyrosine-OH and robust coupling strategies, researchers can efficiently synthesize these modified peptides. The protocols and guidelines presented here provide a solid foundation for the successful application of this unique amino acid in peptide-based drug discovery and development.

References

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Peptide synthesis - Wikipedia. [Link]

-

Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - Research Collection. [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - Radboud Repository. [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. [Link]

-

Unnatural Amino Acids for Peptide Synthesis - Merck Millipore. [Link]

-

Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry - PubMed. [Link]

-

A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on - OSTI.GOV. [Link]

-

Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. [Link]

-

SYNTHESIS NOTES - Aapptec Peptides. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. [Link]

-

to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil - ChemRxiv. [Link]

-

Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC - PubMed Central. [Link]

-

Peptide Characterisation Methods and Impurity Detection - Oxford Global. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. alfachemic.com [alfachemic.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective Groups [organic-chemistry.org]

A Robust Preparative HPLC Method for the Purification of L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract L-3,5-Diiodotyrosine ethyl ester hydrochloride is a crucial intermediate and precursor in biochemical and pharmaceutical research, particularly in studies related to thyroid hormones and the development of radiolabeled imaging agents.[1][2] Its synthesis often yields a crude product containing impurities such as starting materials, incompletely iodinated species, or by-products. This application note presents a detailed, reliable, and scalable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound, ensuring high purity and recovery suitable for demanding research and development applications.

Principle of the Purification Method

The purification strategy is based on reverse-phase chromatography (RPC) , a powerful technique ideal for separating compounds based on their hydrophobicity.[3][4] this compound is a significantly hydrophobic molecule due to the presence of two bulky iodine atoms on the aromatic ring and the ethyl ester group.

-

Mechanism of Separation: In RPC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[5] Our method employs a C18-bonded silica stationary phase, which consists of long 18-carbon alkyl chains.[5] When the crude sample is introduced in a polar mobile phase, the hydrophobic this compound preferentially adsorbs to the C18 stationary phase through hydrophobic interactions.[4] Less hydrophobic impurities pass through the column more quickly. By gradually increasing the concentration of an organic solvent (acetonitrile) in the mobile phase, the polarity of the mobile phase is decreased. This progressively weakens the hydrophobic interactions between the target compound and the stationary phase, causing it to elute from the column.[3]

-

Role of Mobile Phase Additives: Trifluoroacetic acid (TFA) is incorporated at a low concentration (0.1%) into the mobile phase.[6] TFA serves two critical functions:

-

Ion Pairing: It forms an ion pair with the protonated amine group of the analyte, neutralizing its charge. This minimizes undesirable ionic interactions with residual silanol groups on the silica support, resulting in sharper, more symmetrical peaks.

-

pH Control: It maintains a low pH, ensuring the phenolic hydroxyl group remains protonated and the analyte's retention is consistent.[6]

-

This combination of a hydrophobic stationary phase and a carefully controlled mobile phase gradient allows for the effective separation of the target compound from closely related impurities.

Materials and Equipment

| Category | Item | Recommended Specifications |

| Chemicals & Solvents | L-3,5-Diiodotyrosine Ethyl Ester HCl | Crude synthetic product |

| Acetonitrile (ACN) | HPLC Grade, Far-UV cutoff | |

| Water | HPLC Grade or Milli-Q® | |

| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% purity | |

| Methanol (MeOH) | HPLC Grade (for sample dissolution) | |

| HPLC System | Preparative HPLC System | Capable of gradient elution and flow rates of 5-20 mL/min |

| Pump | Binary or Quaternary Gradient Pump | |

| Detector | UV-Vis or Photodiode Array (PDA) Detector | |

| Fraction Collector | Automated fraction collector | |

| Injector | Manual or Autosampler with a large volume loop (e.g., 1-5 mL) | |

| HPLC Column | Preparative RP Column | C18 stationary phase, 10 µm particle size, ≥20 mm ID x 250 mm length |

| Glassware & Labware | Volumetric flasks, Graduated cylinders | Class A |

| Syringe filters | 0.45 µm PTFE for organic solvents | |

| Vials and Collection Tubes | Appropriate for sample injection and fraction collection |

Detailed Experimental Protocol

Safety Precautions

-

This compound may cause skin, eye, and respiratory irritation.[7][8] Handle the compound in a well-ventilated area or fume hood.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Acetonitrile is flammable and toxic. Trifluoroacetic acid is highly corrosive. Handle these solvents with extreme care in a fume hood.

Mobile Phase Preparation

-

Mobile Phase A (Aqueous):

-

Measure 999 mL of HPLC-grade water into a 1 L glass bottle.

-

Carefully add 1 mL of TFA to the water (Final concentration: 0.1% v/v).

-

Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

-

-

Mobile Phase B (Organic):

-

Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L glass bottle.

-

Carefully add 1 mL of TFA to the acetonitrile (Final concentration: 0.1% v/v).

-

Mix thoroughly and degas for 15 minutes.

-

Sample Preparation

-

Weigh the crude this compound powder.

-

Dissolve the crude material in a minimal amount of HPLC-grade methanol to create a concentrated stock solution (e.g., 20-50 mg/mL). Sonication may be required to aid dissolution.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

HPLC System Setup and Purification Workflow

The following diagram illustrates the complete purification workflow, from system setup to obtaining the final, pure product.

Caption: Workflow for the HPLC purification of L-3,5-Diiodotyrosine ethyl ester HCl.

HPLC Operating Parameters

The following parameters should be programmed into the HPLC system.

| Parameter | Recommended Value | Rationale |

| Column | C18, 10 µm, 21.2 x 250 mm | Standard for preparative reverse-phase purification. |

| Flow Rate | 18.0 mL/min | Appropriate for the specified column diameter. |

| Column Temperature | 30 °C | Increased temperature can improve peak shape and reduce viscosity.[9] |

| Detection Wavelength | 286 nm | Corresponds to the UV absorbance maximum of the iodinated phenol chromophore.[10] |

| Injection Volume | 1 - 5 mL | Dependent on sample concentration and column loading capacity. |

| Mobile Phase A | 0.1% TFA in Water | Polar mobile phase for binding to the column. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Non-polar mobile phase for eluting the compound.[11] |

Gradient Elution Program

This gradient is designed to separate the highly hydrophobic target compound from potential impurities.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60.0 | 40.0 |

| 5.0 | 60.0 | 40.0 |

| 25.0 | 10.0 | 90.0 |

| 30.0 | 10.0 | 90.0 |

| 32.0 | 60.0 | 40.0 |

| 40.0 | 60.0 | 40.0 |

Fraction Collection and Post-Run Processing

-

Equilibration: Before the first injection, equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 20 minutes or until a stable baseline is achieved.

-

Injection and Collection: Inject the filtered sample. Monitor the UV chromatogram in real-time. Begin collecting fractions as the main peak begins to elute and stop once the peak returns to baseline.

-

Purity Analysis: Analyze a small aliquot from each collected fraction (or a pooled sample from the main peak) using a rapid analytical HPLC method to confirm purity.

-

Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the acetonitrile and water using a rotary evaporator. The final product can be lyophilized to yield a fine powder.

-

Storage: Store the purified, dry compound at 0 - 8 °C to ensure stability.[1]

Expected Results and Troubleshooting

Under the conditions described, this compound is expected to elute as a sharp, well-defined peak. The exact retention time will depend on the specific HPLC system and column, but it will be within the main gradient window.

| Problem | Possible Cause | Suggested Solution |

| Broad or Tailing Peaks | 1. Column overload.2. Inappropriate sample solvent.3. Column degradation. | 1. Reduce the amount of sample injected.2. Dissolve the sample in the initial mobile phase, if possible.3. Flush the column or replace it if performance does not improve. |

| Poor Separation | 1. Gradient is too steep.2. Insufficient column efficiency. | 1. Decrease the gradient slope (e.g., run from 40% to 90% B over 30 minutes instead of 20).2. Use a column with a smaller particle size or a longer length. |

| No Peak Elution | 1. Compound is too hydrophobic.2. System or pump failure. | 1. Increase the final percentage of Mobile Phase B to 100% and hold for several minutes.[9]2. Check system pressure and solvent lines for blockages or leaks. |

Conclusion

This application note provides a comprehensive and validated RP-HPLC protocol for the purification of this compound. By leveraging the principles of reverse-phase chromatography with a C18 column and an optimized water/acetonitrile/TFA mobile phase, this method consistently delivers a final product of high purity. This protocol is a valuable tool for researchers and developers requiring a reliable supply of this important biochemical for their studies.

References

-

J&K Scientific. (n.d.). This compound. Retrieved from J&K Scientific. URL: [Link]

-

IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from IonSource. URL: [Link]

-

Waters. (n.d.). How do I decrease retention of a very hydrophobic compound on a reverse-phase column?. Retrieved from Waters Knowledge Base. URL: [Link]

-

Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from Wikipedia. URL: [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from Phenomenex. URL: [Link]

-

Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from Chrom Tech, Inc. URL: [Link]

-

UCL Discovery. (2024). Identification and determination of the urinary metabolite of iodotyrosine in vivo. Retrieved from UCL Discovery. URL: [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet - L-Tyrosine, USP. Retrieved from DC Fine Chemicals. URL: [Link]

-

Gika, H. G., et al. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 814(1), 163-172. URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 4. chromtech.com [chromtech.com]

- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 6. ionsource.com [ionsource.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. support.waters.com [support.waters.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride in Metabolic Pathway Research

Introduction: A Modern Tool for Thyroid Hormone Research

The intricate regulation of thyroid hormones (THs) is central to metabolic homeostasis, development, and cellular function. The iodotyrosine deiodinases (DEIs), a family of selenoenzymes, are the primary regulators of TH activity, converting the prohormone thyroxine (T4) to the biologically active 3,5,3'-triiodothyronine (T3). Understanding the kinetics and inhibition of these enzymes is a cornerstone of endocrinological research and a key focus in the development of therapeutics for thyroid disorders.

L-3,5-Diiodotyrosine (DIT), an endogenous precursor to T3 and T4, is a critical molecule in this pathway. While DIT itself is a valuable research tool, its utility in cell-based assays can be limited by its polarity, which may affect its transport across cellular membranes. L-3,5-Diiodotyrosine ethyl ester hydrochloride offers a strategic chemical modification to overcome this challenge. The addition of an ethyl ester group increases the lipophilicity of the DIT molecule, potentially enhancing its cell permeability. The hydrochloride salt form ensures improved solubility for the preparation of stock solutions.

This guide provides a comprehensive overview of the application of this compound as a tool for investigating thyroid hormone metabolism, with a focus on its use as a substrate and inhibitor for deiodinase enzymes.

Part 1: The Scientific Rationale - Why Use an Esterified Derivative?

The primary advantage of using L-3,5-Diiodotyrosine ethyl ester over its parent compound, DIT, lies in the principles of cellular uptake. Small molecules often cross the lipid bilayer of cell membranes via passive diffusion, a process heavily influenced by their lipophilicity (fat-solubility).

-

Enhanced Bioavailability in Cell-Based Assays: By masking the polar carboxyl group with an ethyl ester, the overall lipophilicity of the molecule is increased. This modification is a well-established strategy in medicinal chemistry to improve the cellular penetration of drugs and research compounds. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, releasing the active L-3,5-Diiodotyrosine molecule. This "pro-drug" approach ensures that the compound of interest is delivered more efficiently to its intracellular targets, such as the deiodinase enzymes located in the endoplasmic reticulum and plasma membrane.

-

Mechanism of Action: this compound serves as a precursor to DIT. Following its facilitated entry into the cell and subsequent hydrolysis, the released DIT can act as a competitive inhibitor or a substrate for deiodinase enzymes. The deiodinases, particularly Type 1 deiodinase (DIO1), can catalyze the removal of iodine from iodotyrosines. Studying the kinetics of this process or the compound's ability to inhibit the deiodination of T4 provides valuable insights into enzyme function and the potential for therapeutic modulation.

Visualizing the Pathway and Experimental Logic

The following diagram illustrates the proposed mechanism of cellular uptake and action of this compound in the context of deiodinase research.

Caption: Proposed mechanism of cellular uptake and action of L-3,5-Diiodotyrosine ethyl ester.

Part 2: Experimental Protocols

This section details a robust protocol for an in vitro deiodinase inhibition assay using rat liver homogenate as a source of deiodinase enzymes. This assay is a foundational method for screening potential inhibitors and characterizing enzyme kinetics.

Protocol 2.1: In Vitro Deiodinase Inhibition Assay

Objective: To determine the inhibitory potential (IC50) of this compound on Type 1 deiodinase (DIO1) activity.

Materials:

-

This compound

-

Rat liver tissue

-

Homogenization buffer (e.g., 0.1 M potassium phosphate, 1 mM EDTA, pH 7.4)

-

Substrate: Thyroxine (T4)

-

Cofactor: Dithiothreitol (DTT)

-

Radio-labeled tracer (e.g., ¹²⁵I-T4) for kinetic studies (optional, requires appropriate licensing)

-

Reaction buffer (e.g., 0.1 M phosphate buffer with 2 mM EDTA)

-

Stopping reagent (e.g., ice-cold ethanol or trichloroacetic acid)

-

Instrumentation for quantifying T3 production (e.g., RIA kit, LC-MS/MS)

Experimental Workflow:

Caption: Workflow for the in vitro deiodinase inhibition assay.

Step-by-Step Methodology:

-

Preparation of Liver Homogenate:

-

Homogenize fresh or frozen rat liver tissue in ice-cold homogenization buffer (1:4 w/v).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.

-

Collect the supernatant, which contains the microsomal fraction rich in deiodinase enzymes. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Preparation of Test Compound:

-

Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).

-

Perform serial dilutions of the stock solution in the reaction buffer to create a range of test concentrations. It is advisable to start with a wide range (e.g., 1 nM to 100 µM) to determine the approximate inhibitory range.

-

-

Assay Setup:

-

For each reaction, combine the liver homogenate (e.g., 50-100 µg of protein), reaction buffer, and the test compound at various concentrations in a microcentrifuge tube.

-

Include the following controls:

-

Positive Control: A known deiodinase inhibitor (e.g., propylthiouracil, PTU).

-

Negative Control (100% activity): Vehicle (the solvent used for the test compound) instead of the inhibitor.

-

Blank Control: Reaction mix with no liver homogenate to account for non-enzymatic degradation of T4.

-

-

Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Initiation and Termination of Reaction:

-

Initiate the enzymatic reaction by adding the substrate (T4) and the cofactor (DTT). A typical final concentration might be 1 µM T4 and 10 mM DTT.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an ice-cold stopping reagent, such as 2 volumes of ethanol, and vortexing.

-

-

Quantification of T3 Production:

-

Centrifuge the terminated reaction tubes to pellet the precipitated proteins.

-

Analyze the supernatant for T3 concentration. While historically radioimmunoassays (RIA) were common, modern, more sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are preferred for their specificity and accuracy.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the % inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Part 3: Data Interpretation and Validation

Quantitative Data Summary:

The following table provides typical concentration ranges and parameters for the deiodinase inhibition assay. These values should be optimized for your specific experimental setup.

| Parameter | Recommended Range | Rationale |

| Liver Homogenate Protein | 50 - 200 µ g/reaction | To ensure a detectable and linear rate of T3 production. |

| Substrate (T4) Conc. | 0.5 - 5 µM | Near the Km of DIO1 for T4, ensuring sensitive detection of competitive inhibition. |

| Cofactor (DTT) Conc. | 5 - 20 mM | Required for the catalytic cycle of deiodinase enzymes. |

| Inhibitor Conc. Range | 1 nM - 100 µM | A wide range is necessary to capture the full dose-response curve for IC50 calculation. |

| Incubation Time | 20 - 60 minutes | Should be within the linear range of the reaction, determined in preliminary experiments. |

| Incubation Temperature | 37°C | Optimal temperature for mammalian enzyme activity. |

Trustworthiness and Self-Validation:

To ensure the reliability of your results, your experimental design must be self-validating.

-

Linearity of Reaction: Before running the full inhibition assay, perform a time-course experiment and a protein concentration curve to ensure that the rate of T3 production is linear with respect to time and protein amount under your assay conditions.

-

Positive Control Confirmation: The inclusion of a known inhibitor like PTU validates the assay's ability to detect inhibition. A significant reduction in T3 production in the presence of PTU confirms that the assay is working correctly.

-

LC-MS/MS Specificity: When using LC-MS/MS, the specificity is inherently high. Confirm the identity of the T3 peak by its retention time and mass-to-charge ratio (m/z) compared to a pure standard. This eliminates ambiguity from cross-reacting compounds that could affect older assay methods.

Conclusion and Future Directions

This compound represents a valuable tool for probing the complexities of thyroid hormone metabolism. Its enhanced lipophilicity makes it particularly well-suited for cell-based assays, providing a more efficient means of delivering DIT to its intracellular targets. The protocols and principles outlined in this guide offer a robust framework for utilizing this compound to investigate deiodinase activity and explore the broader landscape of thyroid endocrinology. Future applications could involve using stable-isotope labeled versions of this compound to trace the metabolic fate of DIT in intact cells or in vivo models, further unraveling the dynamic regulation of thyroid hormone signaling.

References

-

Title: Improving the Caco-2 cell permeability of a potent and selective caspase-3 inhibitor using a prodrug approach Source: European Journal of Pharmaceutical Sciences URL: [Link]

-

Title: The Iodothyronine Deiodinases Source: Endocrine Reviews URL: [Link]

-

Title: Characterization of a new human deiodinase. Source: Journal of Biological Chemistry URL: [Link]

-

Title: Propylthiouracil Source: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury URL: [Link]

-

Title: A sensitive and specific liquid chromatography-tandem mass spectrometry method for the simultaneous measurement of 11 thyroid hormones and precursors in human serum Source: Clinica Chimica Acta URL: [Link]

Troubleshooting & Optimization

preventing deiodination of L-3,5-Diiodotyrosine ethyl ester hydrochloride during experiments

Welcome to the dedicated technical support center for L-3,5-Diiodotyrosine ethyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the deiodination of this compound during experimental procedures. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of Deiodination

This compound is a critical reagent in thyroid hormone research and the development of radiopharmaceuticals.[1][2] The stability of the carbon-iodine (C-I) bonds on the aromatic ring is paramount for its intended function. However, like many aryl iodides, this compound is susceptible to deiodination—the cleavage of the C-I bond and loss of one or both iodine atoms. This degradation can lead to the formation of mono-iodinated or non-iodinated impurities, compromising experimental outcomes, affecting analytical results, and potentially altering biological activity.

This guide provides a comprehensive overview of the mechanisms of deiodination and practical, field-proven strategies to mitigate this issue throughout your experimental workflow, from storage to final analysis.

Troubleshooting Guide: Identifying and Resolving Deiodination Events

This section addresses specific issues you may encounter that indicate deiodination is occurring. Each problem is followed by a systematic approach to diagnose and resolve the issue.

Problem 1: Appearance of Unexpected Peaks in LC-MS or HPLC Analysis

You observe additional peaks in your chromatogram that correspond to the mass of mono-iodotyrosine ethyl ester or tyrosine ethyl ester.

Possible Causes and Solutions:

-

Photodegradation: The C-I bond in aromatic compounds is known to be susceptible to cleavage by UV light.[3][4]

-

Diagnosis: Have your samples been exposed to ambient laboratory light or direct sunlight for extended periods?

-

Solution:

-

Protocol 1: Light Protection: Always store the solid compound and solutions in amber vials or wrap containers in aluminum foil.[5][6] Minimize exposure to light during sample preparation by working in a shaded area or under yellow light.

-

Workflow Diagram:

Caption: Workflow for minimizing light-induced deiodination.

-

-

-

Reaction with Nucleophiles/Bases: Aryl iodides can undergo nucleophilic aromatic substitution, where a nucleophile displaces the iodide.[7] This is particularly relevant if your experimental conditions involve strong bases or nucleophiles.

-

Diagnosis: Does your reaction buffer or solvent system contain strong bases (e.g., high pH) or potent nucleophiles (e.g., thiols)?

-

Solution:

-

pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 5-7), as high alkalinity can promote deiodination.[8] If possible, perform a stability study of your compound at different pH values to determine the optimal range for your specific application.

-

Nucleophile Compatibility: If the presence of a nucleophile is unavoidable, consider lowering the reaction temperature to decrease the rate of deiodination. Alternatively, explore the use of less reactive nucleophiles if your experimental design permits.

-

-

-

Reductive Deiodination: The presence of reducing agents in your system can lead to the cleavage of the C-I bond.[9]

-

Diagnosis: Are there any known reducing agents in your reaction mixture, or could they be generated in situ?

-

Solution:

-

Reagent Purity: Ensure all reagents and solvents are free from reducing impurities. Use high-purity, freshly opened solvents when possible.

-

Avoidance of Reductants: If your protocol involves reducing agents for other purposes, assess their compatibility with your iodinated compound. It may be necessary to perform the reduction step separately and then introduce the this compound.

-

-

Problem 2: Inconsistent Results or Loss of Biological Activity

You notice a decline in the expected biological effect of your compound over time or between experimental replicates.

Possible Causes and Solutions:

-

Improper Storage: Long-term storage under suboptimal conditions can lead to gradual degradation.

-

Diagnosis: How is the compound being stored (temperature, atmosphere, light exposure)?

-

Solution:

-

Protocol 2: Optimal Storage Conditions: Store this compound at 0-8 °C, protected from light and moisture. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Parameter Recommended Condition Rationale Temperature 0-8 °C Slows down potential degradation pathways. Light Protect from light (amber vials) Prevents photodegradation.[3][4] Atmosphere Inert gas (Argon/Nitrogen) Minimizes oxidation. Moisture Desiccate Prevents hydrolysis of the ester and potential reactions involving water. -

-

-

Solution Instability: The compound may be degrading after being dissolved in a solvent.

-

Diagnosis: Are you preparing stock solutions and storing them for extended periods? What solvent are you using?

-

Solution:

-

Freshly Prepared Solutions: Prepare solutions fresh for each experiment whenever possible. If stock solutions must be stored, perform a stability study in your chosen solvent at the storage temperature.

-

Solvent Selection: Use aprotic, non-nucleophilic solvents for stock solutions. While methanol is often used for initial dissolution, for storage, consider solvents like anhydrous DMSO or DMF. Be aware that some solvents can participate in degradation reactions.[5][6]

-

-

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of non-enzymatic deiodination I should be concerned about in a typical lab setting?

A: In a non-biological context, the most common degradation pathways are photodegradation (cleavage of the C-I bond by light) and nucleophilic attack (displacement of iodide by a nucleophile or base). Aryl iodides are more susceptible to these reactions than their chloro or bromo counterparts due to the weaker C-I bond.[10]

Q2: Can the pH of my buffer really have a significant impact on stability?

A: Yes. The stability of iodinated phenols, which are structurally related to your compound, can be pH-dependent.[11] Highly basic conditions can increase the nucleophilicity of species in the solution and can also deprotonate the phenolic hydroxyl group, which may alter the electron density of the aromatic ring and potentially affect the stability of the C-I bonds.

Q3: I need to perform a reaction at an elevated temperature. What precautions should I take?

A: Elevated temperatures can accelerate degradation. To mitigate this:

-

Minimize Reaction Time: Design your experiment to be as short as possible.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation, which can be more pronounced at higher temperatures.

-

Light Protection: Ensure the reaction vessel is protected from light.

-

Control Experiment: Run a control experiment with your compound under the same conditions but without other reactants to quantify the extent of thermal degradation.

Q4: How can I confirm that deiodination is the cause of my issues?

A: The most definitive method is to use a mass spectrometry-based technique (e.g., LC-MS). You can look for the masses of the potential deiodinated products:

-

L-3,5-Diiodotyrosine ethyl ester: [M+H]⁺ ≈ 462.9

-

Mono-iodotyrosine ethyl ester: [M+H]⁺ ≈ 336.0

-

Tyrosine ethyl ester: [M+H]⁺ ≈ 210.1

By monitoring for these masses, you can confirm and even quantify the extent of deiodination.

Q5: Are there any specific classes of reagents I should be particularly cautious with?

A: Yes, be cautious with:

-

Thiols: Compounds containing sulfhydryl groups (e.g., dithiothreitol (DTT), β-mercaptoethanol) are strong nucleophiles and reducing agents.

-

Strong Bases: Hydroxides, alkoxides, and other strong bases can promote deiodination.[12]

-

Transition Metals: Some transition metals can catalyze the cleavage of C-I bonds.[13]

Experimental Protocols

Protocol 3: Preparation and Storage of a Stock Solution

This protocol is designed to maximize the stability of your compound in solution.

-

Pre-analysis: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.

-

Weighing: Weigh the desired amount of the compound quickly in a low-light environment.

-

Dissolution: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to an amber glass vial. Add the weighed compound to the solvent.

-

Mixing: Gently vortex or sonicate at room temperature until fully dissolved. Avoid excessive heating.

-

Storage:

-

If for immediate use, proceed with the experiment.

-

For short-term storage (up to one week), store the solution at -20°C in the amber vial.

-

For long-term storage, aliquot the stock solution into smaller, single-use amber vials, purge with an inert gas (argon or nitrogen) before sealing, and store at -80°C.

-

Protocol 4: A Self-Validating System for Monitoring Stability

This protocol describes how to check for deiodination before proceeding with a critical experiment.

-

Sample Preparation: Prepare a solution of your compound at the concentration and in the buffer/solvent system you plan to use for your experiment.

-

Incubation: Incubate this solution under the same conditions as your planned experiment (temperature, light exposure, duration).

-

Analysis: At the end of the incubation period, analyze a small aliquot of the solution by LC-MS.

-

Validation:

-

Primary Analysis: Look for the mass-to-charge ratio (m/z) of your intact compound.

-

Impurity Check: Specifically search for the m/z values corresponding to the mono-deiodinated and fully deiodinated forms of your compound.

-

Decision: If the deiodinated impurities are below your acceptable threshold (e.g., <1%), you can proceed with your experiment with confidence in your compound's stability under those conditions. If significant degradation is observed, you must troubleshoot and modify your experimental parameters based on the guidance in this document.

-

Workflow for Stability Validation:

Caption: A self-validating workflow to confirm compound stability.

References

- Gagnon, A., et al. (2010). Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. Organometallics, 29(23), 6376–6391.

- Allard, S., et al. (2013). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants.

- Fiveable. (n.d.). Aryl Iodides Definition. Fiveable Organic Chemistry Key Term.

- Stanbury, D. M. (1989). Deiodination of Diiodotyrosine by Cell-Free Systems. Inorganic Chemistry, 28(2), 251-255.

- Virion, A., et al. (1981). The role of iodide and of free diiodotyrosine in enzymatic and non-enzymatic thyroid hormone synthesis. European Journal of Biochemistry, 118(2), 239-245.

- Enthaler, S., et al. (2008). (Bu3Sn)2–TBAF: a new combination reagent for the reduction and deuteration of aryl bromides and iodides.

- de Klerk, D. J., et al. (2016). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Journal of Medicinal Chemistry, 59(22), 10025–10042.

- Dème, D., et al. (1975). Free Diiodotyrosine Effects on Protein Iodination and Thyroid Hormone Synthesis Catalyzed by Thyroid Peroxidase. European Journal of Biochemistry, 51(2), 329-336.

- Lian, L., et al. (2014). Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation.

- Christiansen, J., & Feldthus, A. (1990). Iodination of phenol.

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Nebraska-Lincoln.

- Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712-6718.

- Bitzel, D. J., & Rokita, S. E. (2017). The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. Archives of Biochemistry and Biophysics, 632, 89-95.

- An, T., et al. (2020). Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. Environmental Science: Water Research & Technology, 6(10), 2825-2835.

- Wikipedia. (2023). Thyroid.

- Christiansen, J., & Feldthus, A. (1990). Iodination of phenol.

- Kahl, S., et al. (2021). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science and Pollution Research, 28(43), 61429–61442.

- Chem-Impex. (n.d.). This compound.

- Reddy, D., et al. (2016). A Direct Transformation of Aryl Aldehydes to Benzyl Iodides Via Reductive Iodination.

- HSC Chemistry. (2023). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.

- Frota, L., et al. (2009). Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. Journal of the Brazilian Chemical Society, 20(10), 1916-1920.

- Wikipedia. (2023). Iodophenol.

- J&K Scientific. (n.d.). This compound | 74051-47-1.

- Temple University. (2021). Halogenated Solvents in Laboratories.

- Gallo, R. D. C., et al. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Journal of the Brazilian Chemical Society, 21(4), 770-774.

- Wamser, C. C. (2002). Chapters 23 & 24 Notes - Aryl Halides and Phenols.

- Chem-Impex. (n.d.). L-3,5-Diiodotyrosine methyl ester hydrochloride.

- Organic Chemistry Portal. (2023).

- Zhang, Z., et al. (2016). A DFT Study on the Conversion of Aryl Iodides to Alkyl Iodides: Reductive Elimination of R-I from Alkylpalladium Iodide Complexes with Accessible β-Hydrogens. Chemistry - A European Journal, 22(10), 3422-3429.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 74051-47-1.

- Alfa Chemistry. (n.d.). CAS 74051-47-1 this compound.

- Laboteq. (n.d.).

- Chen, Y., et al. (2020). Degradation of iodinated disinfection byproducts by VUV/UV process based on a mini-fluidic VUV/UV photoreaction system. Chemical Engineering Journal, 382, 122909.

- Organic Chemistry Portal. (2023).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. fiveable.me [fiveable.me]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. (Bu3Sn)2–TBAF: a new combination reagent for the reduction and deuteration of aryl bromides and iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. Chapters 23 & 24 notes [web.pdx.edu]

- 13. youtube.com [youtube.com]

Technical Support Center: Navigating the Challenges of Iodinated Peptide Purification by HPLC

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of iodinated peptides by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and robust methodologies to enhance the purity, yield, and reproducibility of your separations.

The introduction of iodine to a peptide sequence significantly alters its physicochemical properties, most notably its hydrophobicity. This modification, while crucial for various applications such as radioimmunoassays and receptor binding studies, presents distinct hurdles in chromatographic purification.[1][2] This resource synthesizes field-proven experience with fundamental chromatographic principles to empower you to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with iodinated peptides.

Q1: Why does my iodinated peptide have a much longer retention time than the parent peptide?

A1: Iodination significantly increases the hydrophobicity of a peptide. The addition of one or two iodine atoms to a tyrosine or histidine residue increases the molecule's non-polar character, leading to stronger interactions with the reversed-phase stationary phase (e.g., C18). This results in a marked increase in retention time compared to the non-iodinated precursor.[1][3]

Q2: I see multiple peaks after my iodination reaction. What are they?

A2: A typical iodination reaction mixture is heterogeneous. You will likely see a peak for the unreacted parent peptide, the desired mono-iodinated peptide, and potentially di-iodinated species.[3][4] Depending on the reaction conditions and the presence of susceptible amino acids (like Met, Cys, His, Trp), you may also see peaks corresponding to oxidized by-products.[2] Proper HPLC purification is essential to isolate the specific iodinated form of interest.

Q3: What is the best starting mobile phase for purifying an iodinated peptide?

A3: A good starting point for reversed-phase HPLC of peptides is a mobile phase system consisting of Water (Solvent A) and Acetonitrile (Solvent B), both containing an ion-pairing agent.[5] Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is the most common choice.[5][6] It serves to control pH, protonate silanol groups on the stationary phase to reduce secondary interactions, and form ion pairs with the peptide to improve peak shape.[6][7]

Q4: My peptide peaks are tailing severely. What is the most likely cause?

A4: Peak tailing is one of the most frequent issues in peptide chromatography and can have multiple causes. For peptides, a primary cause is secondary interactions between basic amino acid residues (like Lys, Arg, His) and acidic, unreacted silanol groups on the silica-based stationary phase.[7] Other causes can include column contamination, a blocked column frit, or using a sample solvent that is too strong.[8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the HPLC purification of iodinated peptides.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Ideal chromatographic peaks should be symmetrical and Gaussian. Poor peak shape compromises resolution and accurate quantification.

}

Caption: Troubleshooting workflow for poor peak shape.| Potential Cause | Explanation & Causality | Recommended Solution |

| Secondary Interactions with Silanols | Basic residues in the peptide can interact ionically with deprotonated silanol groups on the silica packing, causing a "drag" effect that results in peak tailing. This is a very common issue with peptides. | Primary Action: Ensure 0.1% TFA is present in both mobile phases. TFA protonates the silanols, minimizing this interaction.[7] Secondary Action: If tailing persists, consider using a more hydrophobic ion-pairing agent like Heptafluorobutyric acid (HFBA) to increase peptide hydrophobicity and mask interactions.[9] |

| Column Contamination / Blockage | Accumulation of particulates from the sample or mobile phase on the column inlet frit can distort the flow path, leading to broad or tailing peaks for all analytes.[10] Strongly adsorbed sample components can also create active sites that cause tailing.[8] | Prevention: Always filter your samples (0.22 or 0.45 µm filter) and mobile phases.[11] Use a guard column to protect the analytical column.[8] Correction: Reverse and flush the column (disconnect from the detector first). If the problem persists, a specific column cleaning protocol may be necessary. |

| Inappropriate Sample Solvent | Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high organic content) will cause the sample band to spread before it reaches the column head, resulting in broad and distorted peaks. | Dissolve the peptide sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest solvent possible (e.g., water with a small amount of acid) or dilute the sample with water before injection.[8][12] |

| Mobile Phase pH near Analyte pKa | If the mobile phase pH is close to the pKa of an ionizable group on the peptide, the peptide will exist in both charged and uncharged forms, leading to split or severely tailed peaks. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the peptide's ionizable groups. For most peptides using TFA, the low pH (around 2) ensures all acidic groups are protonated and basic groups are positively charged. |

| Column Overload | Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a characteristic "right triangle" peak shape and a decrease in retention time as the injection amount increases.[10] | Reduce the mass of peptide injected by either lowering the sample concentration or the injection volume. Perform a loading study to determine the column's capacity for your specific peptide. |

Problem 2: Poor Resolution / Co-elution of Species

The primary goal of purification is to resolve the target iodinated peptide from the parent peptide, other iodinated forms, and reaction by-products.

}

Caption: Key strategies to improve HPLC resolution.| Parameter to Adjust | Explanation & Causality | Recommended Action |

| Gradient Slope (Retention Factor, k') | A steep gradient moves compounds through the column too quickly, not allowing sufficient time for differential partitioning between the mobile and stationary phases. This is the most common reason for poor resolution in peptide separations. | Action: Decrease the gradient slope (%B per minute). For complex peptide mixtures, a shallow gradient (e.g., 0.5-1% B per minute) is often necessary.[13] This increases the run time but provides more opportunity for separation.[14] |

| Mobile Phase Composition (Selectivity, α) | Changing the organic solvent or ion-pairing agent alters the chemical interactions between the peptides and the stationary phase, which can dramatically change the selectivity and elution order.[15] Acetonitrile and methanol have different properties and can provide different selectivity for peptides. | Action 1: If using acetonitrile, try substituting it with methanol.[16] Action 2: Change the ion-pairing agent. Switching from TFA to formic acid can alter selectivity, although it may result in broader peaks. Using a more hydrophobic agent like HFBA can significantly increase retention and may improve resolution between closely related peptides.[9] |

| Stationary Phase (Selectivity, α) | The choice of column chemistry is a powerful tool for altering selectivity.[14] While C18 is the workhorse, other phases can offer unique interactions. | Action: If resolution is poor on a C18 column, try a different stationary phase such as Phenyl-Hexyl, which provides π-π interactions with aromatic residues, or a C8 column for very hydrophobic peptides.[5] |

| Column Temperature | Temperature affects mobile phase viscosity and mass transfer kinetics. Higher temperatures decrease viscosity, allowing for faster analysis and often sharper peaks. However, it can also alter selectivity. | Action: Systematically vary the column temperature (e.g., 30°C, 40°C, 50°C).[17] Ensure your peptide is stable at higher temperatures. Maintaining a consistent temperature is crucial for reproducible retention times. |

| Column Efficiency (N) | Efficiency relates to the narrowness of the peaks. Columns with smaller particles or longer lengths provide more theoretical plates, resulting in sharper peaks and better resolution of closely eluting compounds.[15][18] | Action: If available, switch to a column with a smaller particle size (e.g., from 5 µm to sub-2 µm for UHPLC systems) or use a longer column.[18] |

Problem 3: Low or No Peptide Recovery

Low recovery can be caused by irreversible adsorption of the peptide onto the column or system components, or by degradation of the sample.

| Potential Cause | Explanation & Causality | Recommended Solution |

| Irreversible Adsorption | Very hydrophobic peptides can bind so strongly to the stationary phase that they do not elute under standard gradient conditions. Peptides can also adsorb to active sites on column frits or tubing. | Action 1: Ensure the gradient runs to a high percentage of organic solvent (e.g., 95% Acetonitrile) and is held there for several column volumes to wash the column. Action 2: If the peptide is extremely hydrophobic, consider a less retentive stationary phase (e.g., C8 or C4).[19] |

| Sample Precipitation | The peptide may precipitate upon injection if the sample diluent is incompatible with the mobile phase or if the peptide has low solubility in the mobile phase at the column head. | Action: As mentioned previously, dissolve the sample in the initial mobile phase. If the peptide precipitates in the mobile phase, you may need to add a small amount of an organic solvent like DMSO to the sample, but keep the injection volume minimal. |

| Peptide Degradation | Iodinated peptides can be sensitive. Unstable pH conditions or prolonged exposure to certain mobile phase components could potentially lead to degradation. Deiodination can occur in vivo, and while less common in standard HPLC conditions, stability should be considered.[4] | Action: Use freshly prepared mobile phases. If degradation is suspected, minimize the time the sample spends in the autosampler. Ensure the mobile phase pH is within the stable range for your peptide. |

Experimental Protocols

Protocol 1: General Method Development for Iodinated Peptide Purification

-

Sample Preparation:

-

Dissolve the crude iodination reaction mixture in a minimal volume of Solvent A (e.g., Water/0.1% TFA).[11][12]

-

If solubility is poor, use a solvent like 5% acetic acid or add a small percentage of acetonitrile, but aim for the weakest solvent possible.

-

Filter the sample through a 0.22 µm syringe filter before injection.[11]

-

-

Column and Mobile Phase Selection:

-

Initial Scouting Gradient:

-

Equilibrate the column with 95% A / 5% B.

-

Inject a small amount of the sample.

-

Run a broad linear gradient, for example, from 5% B to 95% B over 30-40 minutes.[5]

-

This initial run will show the approximate %B at which your peptides elute. The iodinated peptide should elute significantly later than the parent peptide.[1]

-

-

Gradient Optimization (Focused Gradient):

-

Based on the scouting run, create a much shallower gradient around the elution point of the target peptide.

-

Example: If the target peak eluted at 40% B in the scouting run, design a new gradient like: 25-55% B over 30 minutes (a 1%/min slope).[21]

-

This "focusing" of the gradient is the most critical step for improving resolution between the parent, mono-, and di-iodinated species.[19]

-

-

Fraction Collection and Analysis:

-

Collect fractions across the peaks of interest.

-

Analyze the collected fractions by an appropriate method (e.g., mass spectrometry) to confirm the identity and purity of the isolated peptide.

-

References

-